

Ivaltinostat Formic Acid: A Preclinical Technical Guide

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Compound of Interest

Compound Name: Ivaltinostat formic

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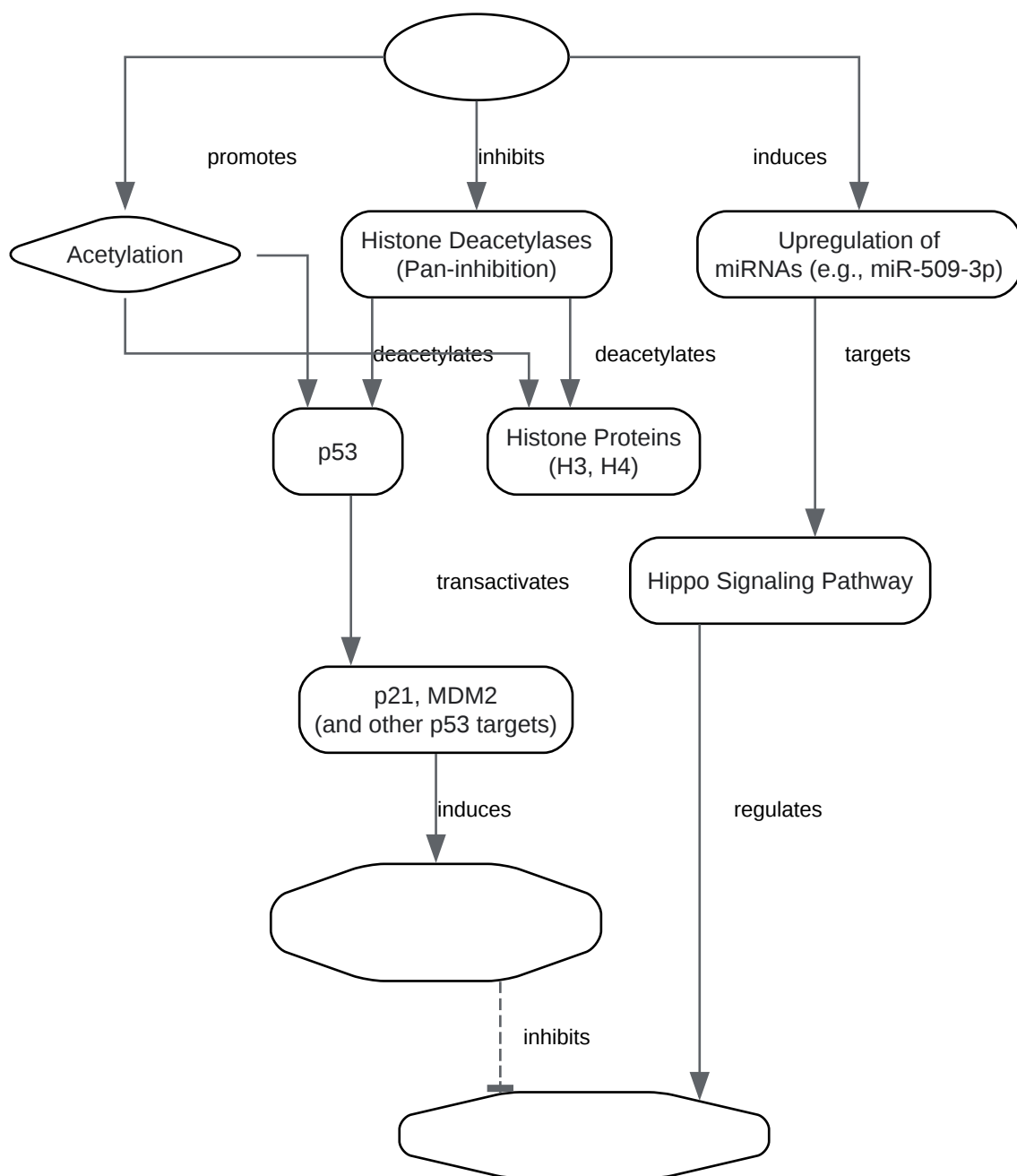
Abstract

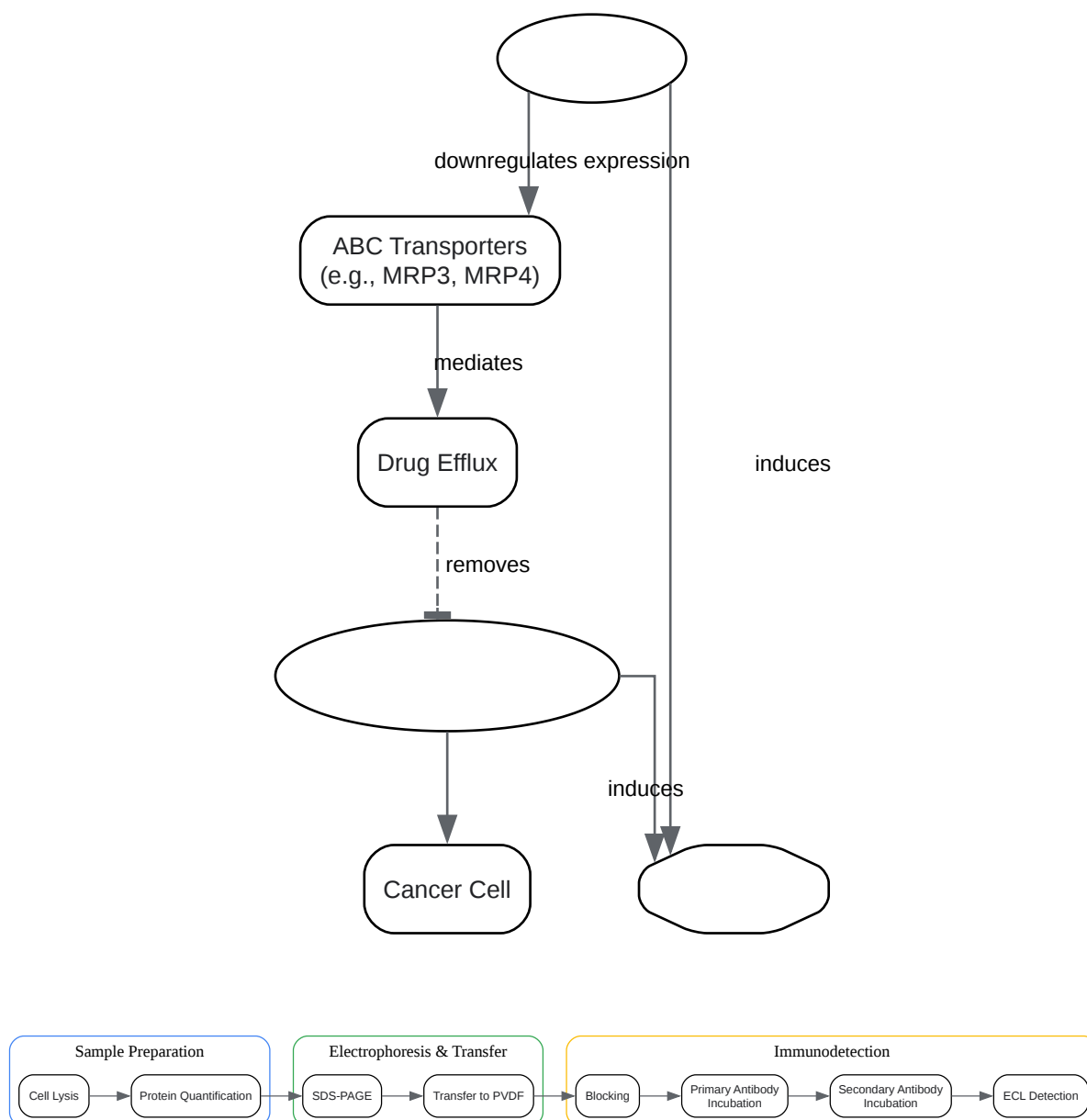
Ivaltinostat (formerly known as CG-200745) is a potent, orally active, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity across a range of cancer types. This document provides an in-depth technical overview of the available preclinical data on Ivaltinostat, with a focus on its mechanism of action, in vitro and in vivo efficacy, and synergistic potential with other chemotherapeutic agents. Detailed experimental protocols and signaling pathway diagrams are included to support further research and development efforts.

Core Mechanism of Action

Ivaltinostat functions as a pan-HDAC inhibitor, utilizing a hydroxamic acid moiety to bind to the zinc-containing catalytic pocket of HDAC enzymes. This inhibition leads to an accumulation of acetylated histones (notably H3 and H4) and other non-histone proteins, resulting in chromatin remodeling and altered gene expression.[1][2] A key mechanism of Ivaltinostat's anti-tumor effect is the induction of p53 acetylation, particularly at lysine residues K320, K373, and K382. [3] This acetylation enhances p53 accumulation and promotes its transactivation activity, leading to increased expression of downstream targets such as p21(Waf1/Cip1) and MDM2, which in turn induces apoptosis and cell cycle arrest in cancer cells.[2][3]

Furthermore, preclinical studies have elucidated Ivaltinostat's role in modulating the Hippo signaling pathway. It has been shown to upregulate specific microRNAs, such as miR-509-3p, which then target and suppress key components of the Hippo pathway, contributing to its anti-proliferative effects.[4]





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